2-isopropyl-5-nitro-1H-indole

Description

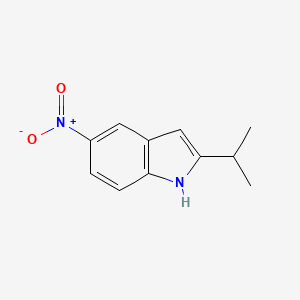

2-Isopropyl-5-nitro-1H-indole is a substituted indole derivative characterized by an isopropyl group at position 2 and a nitro group at position 5 of the indole scaffold. Indole derivatives are widely studied for their diverse biological activities and synthetic versatility. The isopropyl substituent at position 2 contributes steric bulk, which may affect molecular packing, solubility, or binding interactions in biological systems.

Properties

CAS No. |

174274-84-1 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

5-nitro-2-propan-2-yl-1H-indole |

InChI |

InChI=1S/C11H12N2O2/c1-7(2)11-6-8-5-9(13(14)15)3-4-10(8)12-11/h3-7,12H,1-2H3 |

InChI Key |

MLSNTEKQSZOECZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-isopropyl-5-nitro-1H-indole with four structurally analogous indole derivatives from the provided evidence, focusing on substituent effects, synthesis, and physicochemical properties.

Key Comparison Points:

Substituent Effects on Reactivity and Properties

- Nitro Group Placement : In This compound , the nitro group at C5 directly withdraws electron density from the indole ring, contrasting with nitrovinyl-substituted compounds (e.g., 2b ) where the nitro group is conjugated through a vinyl spacer. This difference may alter electrophilic substitution patterns or redox behavior .

- Steric vs. Electronic Effects : The isopropyl group at C2 introduces steric hindrance absent in compounds with smaller substituents (e.g., methoxy or bromo groups). This could reduce solubility in polar solvents compared to halogenated analogs like Compound 8 .

Synthetic Methodologies Nitro Group Introduction: The nitrovinyl compounds in employ condensation reactions with nitromethane, whereas traditional nitration (e.g., HNO₃/H₂SO₄) might be required for direct nitro substitution in this compound . Purification Challenges: High-melting-point compounds like Compound 8 (>200°C) suggest robust crystalline packing, whereas nitrovinyl derivatives (e.g., 2b) are isolated via simple filtration, implying differences in stability or solubility .

Spectroscopic Characterization

- 13C-NMR : The nitro group in ’s compound resonates at δ 147.14 ppm, consistent with nitro-substituted aromatics. A similar shift is expected for This compound , though the isopropyl group’s δ ~47.53 (CH₂) and δ ~20–25 (CH₃) would dominate the aliphatic region .

- HRMS : The molecular ion for ’s compound (C₁₅H₁₃N₂O₂, m/z 253.0979) provides a benchmark for validating nitro- and alkyl-substituted indoles .

Research Implications and Gaps

- The isopropyl-nitro combination in the target compound warrants investigation for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.